U 89843A - 157013-85-9

U 89843A

Catalog Number: EVT-254218
CAS Number: 157013-85-9
Molecular Formula: C16H24ClN5
Molecular Weight: 321.853
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Positive allosteric modulator of GABAA receptors. Enhances GABA-induced Cl- currents in the α1β2γ2, α3β2γ2 and α6β2γ2 subtypes. Causes sedation in vivo following i.v. administration without losing "righting reflex". Also displays antioxidant activity.
Synthesis Analysis

The synthesis of U 89843A involves several steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of key intermediates through reactions such as alkylation and condensation.

Methods and Technical Details:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reagents: Common reagents include bases such as sodium hydride and solvents like dimethyl sulfoxide.
  3. Reactions: Key reactions may involve:
    • Alkylation: Introducing alkyl groups to the aromatic ring.
    • Condensation Reactions: Forming imines or other nitrogen-containing compounds.
  4. Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.
Molecular Structure Analysis

U 89843A has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity.

Structure and Data:

  • Molecular Formula: C20_{20}H22_{22}ClN3_{3}O
  • Molecular Weight: Approximately 359.86 g/mol
  • Structural Features:
    • A central aromatic ring system.
    • Multiple substituents that enhance its interaction with serotonin receptors.

The three-dimensional conformation of U 89843A can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with target receptors.

Chemical Reactions Analysis

U 89843A participates in various chemical reactions that are critical for its biological activity.

Reactions and Technical Details:

  1. Serotonin Reuptake Inhibition: The primary reaction mechanism involves the inhibition of serotonin transporters, which increases serotonin levels in the synaptic cleft.
  2. Metabolism: U 89843A undergoes metabolic transformations primarily in the liver, where it is converted into several metabolites through cytochrome P450 enzymes.
  3. Degradation Pathways: Understanding these pathways is crucial for predicting pharmacokinetics and potential drug interactions.
Mechanism of Action

The mechanism of action of U 89843A involves its interaction with serotonin receptors in the central nervous system.

Process and Data:

  • Upon administration, U 89843A binds selectively to serotonin transporters, inhibiting their reuptake.
  • This leads to an increase in extracellular serotonin levels, which is associated with improved mood and reduced anxiety symptoms.
  • Studies have shown that U 89843A exhibits a dose-dependent effect on serotonin levels, supporting its potential use as an antidepressant.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of U 89843A is essential for its application in pharmaceutical formulations.

Physical Properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties:

  • Stability: U 89843A is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The ionization state can affect its pharmacokinetic properties, with pKa values indicating its behavior in biological systems.
Applications

U 89843A has significant potential applications within scientific research and therapeutic contexts.

  • Pharmacological Research: It serves as a model compound for studying the mechanisms of selective serotonin reuptake inhibitors.
  • Clinical Trials: Investigated for efficacy in treating major depressive disorder and generalized anxiety disorder.
  • Neuroscience Studies: Used to explore the role of serotonin in mood regulation and related disorders.
Introduction to U-89843A: Historical Context and Research Significance

Discovery and Development by Upjohn in the 1990s

U-89843A emerged from The Upjohn Company’s (Kalamazoo, Michigan) neuroscience research programs in the early 1990s, during a period of intensive investigation into GABAA receptor pharmacology. As a prototype pyrrolopyrimidine derivative (chemical name: 7H-pyrrolo[2,3-d]pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl, hydrochloride), it was synthesized and characterized as part of Upjohn’s efforts to identify novel allosteric modulators of inhibitory neurotransmission [2] [7]. This work aligned with Upjohn’s established legacy in neuropharmacology, evidenced by earlier CNS-targeting drugs like the benzodiazepine Halcion. U-89843A distinguished itself from classical benzodiazepines through its unique chemical scaffold and binding mechanism. Key structural features included:

  • A fused pyrrolopyrimidine core
  • Substituted pyrrolidinyl groups at positions 2 and 4
  • Methyl groups at positions 6 and 7

Table 1: Key Pharmacological Profile of U-89843A

ParameterValueExperimental System
Maximal Current Enhancement362 ± 91%α1β2γ2 HEK cells (5µM GABA)
EC502.0 ± 0.4 µMα1β2γ2 HEK cells (patch clamp)
Slope Factor (Hill coeff.)1.1 ± 0.4Concentration-response curve
[³⁵S]TBPS Binding IC50Similar to functional EC50Rat cerebrocortical membranes

Role in Advancing GABAA Receptor Pharmacology

U-89843A became a pivotal tool for probing GABAA receptor complexity due to its subunit-independent allosteric modulation. Unlike benzodiazepines (which require α1,2,3,5 with γ2 subunits) or loreclezole (β2/3-dependent), U-89843A enhanced GABA-evoked chloride currents in receptors containing diverse α subunits (α1, α3, α6) paired with β2 and γ2 subunits [2] [6]. Crucially, it exhibited no activity in binary subunit combinations (e.g., α1β2, α1γ2, β2γ2), demonstrating an absolute requirement for ternary αβγ assemblies [2]. This pharmacologic profile provided critical evidence for:

  • Novel Binding Site Identification: U-89843A’s insensitivity to the benzodiazepine antagonist Ro 15-1788 (flumazenil) and distinct structure-activity relationships confirmed a physically distinct allosteric site from benzodiazepines, barbiturates, neurosteroids, and pyrazinones [2] [6].
  • Receptor Assembly Insights: Its dependence on ternary (αβγ) but not binary receptors highlighted the role of subunit interfaces in forming functional modulatory pockets.
  • Mechanistic Differentiation: U-89843A enhanced chloride currents primarily by increasing channel opening frequency rather than prolonging open duration (a barbiturate-like effect), as revealed by single-channel electrophysiology [2].

Properties

CAS Number

157013-85-9

Product Name

U 89843A

IUPAC Name

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride

Molecular Formula

C16H24ClN5

Molecular Weight

321.853

InChI

InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H

InChI Key

MNKBXPNQWKUSKU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl

Synonyms

Alternative Name: PNU 89843

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.